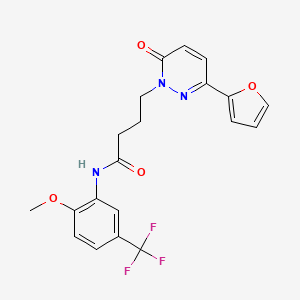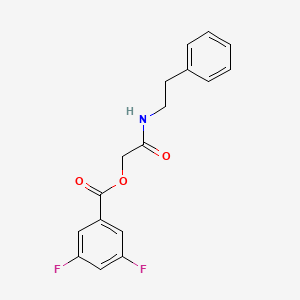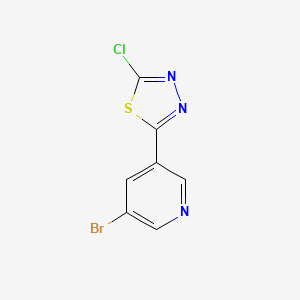![molecular formula C15H21ClN2O B2408198 2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide CAS No. 2411270-71-6](/img/structure/B2408198.png)
2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the field of medicine. This compound is also known by its chemical name, '2-chloro-N-(3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)propyl)propanamide' and is commonly referred to as 'Compound 1'.
Mécanisme D'action
The mechanism of action of Compound 1 is not fully understood, but it is believed to act through the inhibition of monoamine oxidase B (MAO-B). MAO-B is an enzyme that breaks down dopamine in the brain. Inhibition of MAO-B leads to an increase in dopamine levels, which can have neuroprotective effects on dopaminergic neurons.
Biochemical and Physiological Effects:
Compound 1 has been shown to have neuroprotective effects on dopaminergic neurons in the brain. Specifically, it has been shown to increase dopamine levels and reduce oxidative stress in these neurons. Additionally, Compound 1 has been shown to have anti-inflammatory effects, which could be beneficial in the treatment of neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound 1 in lab experiments is its specificity for MAO-B inhibition. This allows for targeted inhibition of this enzyme without affecting other enzymes in the brain. However, one limitation of using Compound 1 is its relatively short half-life, which could limit its effectiveness in vivo.
Orientations Futures
There are several potential future directions for the research on Compound 1. One direction is to investigate its potential as a treatment for other neurodegenerative disorders, such as Alzheimer's disease. Another direction is to optimize the synthesis method to improve the yield and purity of Compound 1. Additionally, further studies could be done to fully understand the mechanism of action of Compound 1 and its effects on other enzymes in the brain.
Méthodes De Synthèse
The synthesis of Compound 1 involves the reaction of 2-chloro-N-(3-bromopropyl)propanamide and 3-(3,4-dihydroisoquinolin-2(1H)-yl)propan-1-amine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed amination process to form Compound 1. This synthesis method has been reported in the literature and has been optimized to achieve high yields of Compound 1.
Applications De Recherche Scientifique
Compound 1 has been shown to have potential applications in the field of medicine. Specifically, it has been investigated for its potential as a treatment for Parkinson's disease. Parkinson's disease is a neurodegenerative disorder that affects the dopaminergic neurons in the brain. Compound 1 has been shown to have neuroprotective effects on these neurons, which could potentially slow or halt the progression of Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-12(16)15(19)17-8-4-9-18-10-7-13-5-2-3-6-14(13)11-18/h2-3,5-6,12H,4,7-11H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZECBEKQUFMWQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCCN1CCC2=CC=CC=C2C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

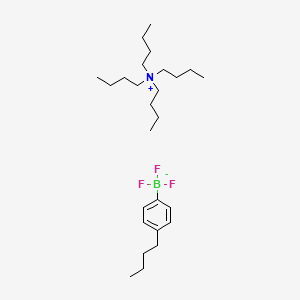

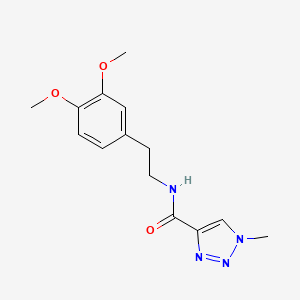
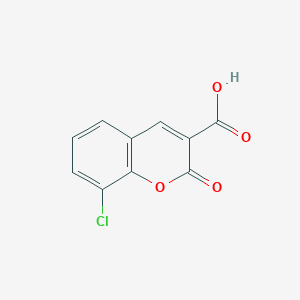
![(E)-N-(tert-butyl)-3-(2-((6-chlorobenzo[d][1,3]dioxol-5-yl)methylene)-1-(1,1-dioxidobenzo[d]isothiazol-3-yl)hydrazinyl)propanamide](/img/structure/B2408123.png)
![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)

![(5Z)-5-({2-[(2-chloro-1,3-thiazol-5-yl)methoxy]naphthalen-1-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2408131.png)
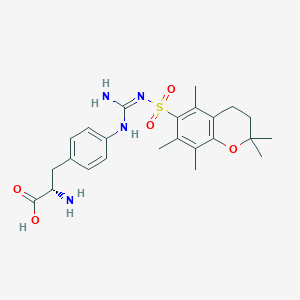
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)
